Irinotecan Labeled d10
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Overview
Description
Irinotecan-d10 is a deuterated form of irinotecan, a topoisomerase I inhibitor used primarily in chemotherapy for treating various cancers, including metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma . The deuterium atoms in irinotecan-d10 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of irinotecan-d10 involves the incorporation of deuterium atoms into the irinotecan molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The process typically involves multiple steps, including the protection and deprotection of functional groups, and the use of catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of irinotecan-d10 may involve the use of continuous supercritical fluid approaches, such as the Expansion Supercritical Fluid into an aqueous solution method. This method optimizes the preparation and manufacturing processes, improving repeatability, encapsulation effectiveness, and homogeneity . Additionally, liposomal formulations can be used to enhance the delivery and stability of irinotecan-d10 .
Chemical Reactions Analysis
Types of Reactions: Irinotecan-d10 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of irinotecan-d10 by carboxylesterases produces its active metabolite, SN-38 . Oxidation and reduction reactions can further modify the compound, affecting its pharmacokinetics and pharmacodynamics.
Common Reagents and Conditions:
Hydrolysis: Carboxylesterases in the presence of water.
Oxidation: Cytochrome P450 enzymes, such as CYP3A4 and CYP3A5.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed: The primary product formed from the hydrolysis of irinotecan-d10 is SN-38, a potent inhibitor of DNA topoisomerase I . Other metabolites may include oxidized and reduced forms of the compound, which can influence its therapeutic efficacy and toxicity.
Scientific Research Applications
Irinotecan-d10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of irinotecan.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of drug resistance and the effects of topoisomerase I inhibition.
Mechanism of Action
Irinotecan-d10 exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relieves torsional strain in the DNA double helix during replication and transcription . The active metabolite, SN-38, forms a complex with topoisomerase I, preventing the re-ligation of single-strand breaks in DNA. This interference with DNA synthesis leads to cell cycle arrest in the S-G2 phase and ultimately results in cancer cell death .
Comparison with Similar Compounds
Irinotecan-d10 is unique due to its deuterated structure, which can enhance its metabolic stability and reduce its toxicity compared to non-deuterated irinotecan. Similar compounds include:
Irinotecan: The non-deuterated form, widely used in chemotherapy.
Oxaliplatin: Another topoisomerase inhibitor used in the treatment of metastatic colorectal cancer.
Topotecan: A topoisomerase I inhibitor used for treating ovarian and small cell lung cancer.
Compared to these compounds, irinotecan-d10 offers potential advantages in terms of improved pharmacokinetics and reduced side effects, making it a valuable addition to the arsenal of anticancer agents.
Properties
Molecular Formula |
C33H38N4O6 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1/i5D2,6D2,7D2,12D2,13D2 |
InChI Key |
UWKQSNNFCGGAFS-YTLGVAQSSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |
Origin of Product |
United States |
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